Etamiphylline camsylate

Description

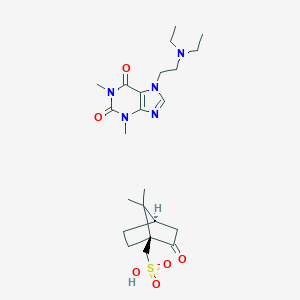

Etamiphylline camsylate is a methylxanthine derivative primarily used in veterinary medicine as a bronchodilator and respiratory stimulant. Its chemical structure comprises a theophylline backbone modified with a 2-diethylaminoethyl group and formulated as a camphorsulfonate salt (C₂₃H₃₇N₅O₆S, MW 511.6) . The compound acts as a phosphodiesterase III (PDE III) inhibitor, elevating intracellular cAMP levels in bronchial and vascular smooth muscle cells, leading to relaxation and improved airflow . Indications include treating bronchospasm in animals, reversing respiratory depression post-anesthesia, and stimulating respiration in neonatal or preterm animals .

Properties

IUPAC Name |

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2.C10H16O4S/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h9H,5-8H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZYKZBYZVKXNI-STOWLHSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940999 | |

| Record name | (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid--7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19326-29-5 | |

| Record name | Etamiphylline camsylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19326-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etamiphylline camsylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019326295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid--7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAMIPHYLLIN CAMPHORSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02354HXX8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etamiphylline camsylate typically involves the reaction of theophylline with diethylaminoethyl chloride in the presence of a base, followed by the addition of 2-oxobornanesulfonic acid. The reaction conditions often include:

Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.

Temperature: Controlled temperatures ranging from 0°C to room temperature.

Catalysts: Use of catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:

Raw Material Handling: Secure handling of theophylline and diethylaminoethyl chloride.

Reaction Monitoring: Continuous monitoring of reaction parameters to optimize yield.

Purification: Techniques like recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Metabolic Reactions

Etamiphylline camsylate undergoes enzymatic and non-enzymatic transformations critical to its pharmacological activity and elimination:

-

Key Insight : CYP1A2 is the primary cytochrome P450 isoform responsible for metabolizing etamiphylline, with an estimated hepatic clearance rate of 0.12 L/h/kg in humans .

Drug Interaction Chemistry

This compound interacts with co-administered drugs via metabolic and receptor-level mechanisms:

Stability and Degradation

The compound demonstrates sensitivity to:

-

Hydrolysis : Degrades in acidic (pH < 3) or alkaline (pH > 9) conditions, forming theophylline and camphorsulfonic acid .

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the purine ring, reducing potency by >30% within 24 hours.

Comparative Reactivity Among Xanthines

Etamiphylline’s reactivity differs from related compounds due to its diethylaminoethyl side chain:

Scientific Research Applications

Introduction to Etamiphylline Camsylate

This compound is a synthetic compound classified as a xanthine derivative, primarily recognized for its bronchodilator and cardiac stimulant properties. It is structurally related to theophylline, featuring a diethylaminoethyl side chain that enhances its pharmacological effects while aiming to reduce side effects commonly associated with traditional xanthines. This article explores the diverse applications of this compound in both human and veterinary medicine, supported by comprehensive data tables and case studies.

Pharmacological Properties

This compound exhibits several pharmacodynamic properties similar to those of theophylline, including:

- Bronchodilation : It relaxes airway smooth muscle, which can alleviate bronchoconstriction associated with asthma and chronic obstructive pulmonary disease (COPD).

- Cardiac Stimulation : The compound increases cardiac output without significantly raising heart rate, making it useful in treating certain cardiac conditions.

Asthma Management

This compound has been investigated for its potential use in asthma treatment. Despite its structural similarities to theophylline, clinical efficacy in humans has not been well-established. Research indicates that while it may provide some bronchodilatory effects, the overall effectiveness compared to established therapies remains limited .

Cardiac Conditions

In human medicine, etamiphylline has been studied for its acute hemodynamic effects in patients with chronic heart failure. A study demonstrated that administration of theophylline (and by extension, etamiphylline) resulted in increased cardiac output and improved left ventricular filling pressures . However, specific studies focusing solely on this compound are scarce.

Applications in Veterinary Medicine

This compound is more prominently utilized in veterinary practices, particularly for treating respiratory and cardiac distress in various animal species.

Use in Neonatal Animals

Case Study: Treatment of Neonatal Lambs

In a study involving neonatal lambs experiencing respiratory distress, this compound was administered intramuscularly at doses of 140 mg. The treatment aimed to improve oxygenation and overall survival rates among compromised neonates .

Table 1: Dosage and Administration in Veterinary Context

| Animal Species | Administration Route | Dosage (mg/kg) | Purpose |

|---|---|---|---|

| Neonatal Lambs | Intramuscular | 140 | Respiratory Support |

| Calves | Intramuscular | 14-28 | Cardiac/Respiratory Distress |

| Foals | Intramuscular | 14 | Cardiac/Respiratory Distress |

| Racing Greyhounds | Intramuscular | 10 | Performance Enhancement |

Efficacy and Safety

The safety profile of this compound appears favorable based on veterinary applications. Its use has been documented without significant adverse effects when administered according to recommended dosages .

Comparative Analysis with Other Xanthines

Etamiphylline shares structural similarities with other xanthines such as theophylline and caffeine. The following table compares these compounds based on their primary uses and unique features:

Table 2: Comparison of Xanthines

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Theophylline | Yes | Asthma treatment | Well-established efficacy |

| Caffeine | Yes | Stimulant | Central nervous system stimulant |

| Bamifylline | Yes | Asthma treatment | Modified structure |

| Etamiphylline | Yes | Asthma/Cardiac Support | Aimed at reducing side effects |

Mechanism of Action

The mechanism of action of Etamiphylline camsylate involves:

Molecular Targets: Inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP.

Pathways Involved: Relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to histamine and other allergens.

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

Pharmacokinetic and Metabolic Differences

- Absorption and Bioavailability: Etamiphylline is administered intravenously (6–15 mg/kg) in veterinary settings due to its high solubility and rapid onset . Theophylline, with erratic oral absorption, requires therapeutic drug monitoring in humans .

Metabolism :

Etamiphylline undergoes N-deethylation and demethylation to form desethyletamiphylline (MW 251) and demethylated metabolites, excreted in urine and plasma . Theophylline is metabolized hepatically via CYP1A2 into 3-methylxanthine and 1,3-dimethyluric acid, posing drug-interaction risks .- Half-Life: Limited data exist for etamiphylline, but its metabolites are detectable in equine plasma for up to 32 hours post-administration . Theophylline’s half-life in humans ranges 6–12 hours, necessitating frequent dosing .

Mechanistic Divergence from Non-Xanthine Agents

While clenbuterol (a beta-2 agonist) and etamiphylline both treat bronchospasm, their mechanisms differ:

Biological Activity

Etamiphylline camsylate, a derivative of theophylline, is a methylxanthine compound primarily used in veterinary medicine for its bronchodilatory effects. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₂₁N₅O₂

- Molecular Weight : 279.34 g/mol

- Classification : Methylxanthine derivative

This compound is characterized by a diethylaminoethyl side chain at position 7 of the xanthine structure, which enhances its pharmacological properties compared to traditional xanthines like theophylline.

Etamiphylline exhibits several biological activities:

- Bronchodilation : Similar to theophylline, etamiphylline relaxes airway smooth muscle, alleviating bronchoconstriction in conditions like asthma and respiratory distress.

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which further promotes bronchodilation.

- Anti-inflammatory Effects : By modulating inflammatory pathways, etamiphylline may reduce airway inflammation.

Pharmacokinetics

Research indicates that etamiphylline is rapidly absorbed following administration. For instance:

- Dogs : Administered intramuscularly at doses of 14 and 28 mg/kg body weight.

- Horses : Administered at doses of 7 and 14 mg/kg body weight.

- Calves : Administered intramuscularly at doses of 14 and 28 mg/kg body weight.

The compound’s absorption profile suggests effective systemic delivery for therapeutic outcomes in veterinary applications .

Clinical Applications

This compound is primarily utilized in veterinary medicine for treating various conditions:

- Respiratory Distress : Commonly used in neonatal lambs, calves, pigs, foals, and deer to manage cardiac and respiratory issues.

- Asthma Management : Although primarily used in animals, it has been explored for human asthma treatment; however, clinical efficacy remains limited.

Case Study 1: Efficacy in Racing Greyhounds

A study involving racing greyhounds administered this compound at a dose of 10 mg/kg demonstrated its potential to enhance performance during strenuous exercise. The compound was found to positively influence cardiac function without significant adverse effects on recovery metrics .

Table 1: Comparison of Biological Activity with Other Methylxanthines

| Compound | Primary Use | Mechanism of Action | Unique Features |

|---|---|---|---|

| Etamiphylline | Respiratory distress | Bronchodilation via PDE inhibition | Rapid absorption; veterinary use |

| Theophylline | Asthma treatment | Bronchodilation; anti-inflammatory | Well-established efficacy in humans |

| Caffeine | Stimulant | CNS stimulation; mild bronchodilation | Widely consumed; multiple effects |

| Aminophylline | Asthma treatment | Combination of theophylline effects | Enhanced solubility |

Safety and Interactions

While etamiphylline is generally well-tolerated, potential drug interactions exist. For example:

Q & A

Q. What is the primary pharmacological mechanism of etamiphylline camsylate in treating respiratory conditions?

this compound acts as a phosphodiesterase III (PDE III) inhibitor, preventing the degradation of cyclic adenosine monophosphate (cAMP) in bronchial and vascular smooth muscle cells. Elevated cAMP levels reduce intracellular calcium, leading to bronchodilation and vasodilation. This dual action makes it effective in reversing respiratory depression and improving ventilation in conditions like neonatal apnea . Methodological Note: To validate this mechanism, researchers can design in vitro assays measuring cAMP levels in smooth muscle cells pre- and post-treatment with this compound, using PDE III-specific inhibitors as controls.

Q. How does this compound compare to theophylline in terms of efficacy and safety?

Q. What experimental protocols are recommended for assessing this compound’s bronchodilatory effects?

Use isolated tracheal ring preparations from animal models (e.g., guinea pigs) to measure relaxation responses under acetylcholine-induced constriction. Include positive controls (e.g., salbutamol) and negative controls (e.g., untreated rings). Measure cAMP levels via ELISA to correlate functional outcomes with molecular mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across species?

Discrepancies may arise from interspecies variations in PDE III isoform expression or metabolic pathways. To address this:

- Conduct species-specific pharmacokinetic studies (e.g., plasma protein binding, hepatic metabolism).

- Use RNA sequencing to map PDE III expression patterns in target tissues (e.g., bronchial vs. vascular smooth muscle).

- Apply meta-analysis frameworks (e.g., PRISMA guidelines) to synthesize existing data while accounting for heterogeneity .

Q. What are the challenges in replicating this compound’s in vivo effects in preclinical models?

Key challenges include:

- Dose calibration : Adjust for interspecies metabolic rate differences (e.g., allometric scaling).

- Endpoint selection : Use telemetry for real-time respiratory rate monitoring instead of terminal measurements.

- Confounding factors : Control for anesthesia-induced respiratory depression in animal models. Reference methodologies from the Beilstein Journal of Organic Chemistry for rigorous experimental reporting .

Q. How can researchers investigate this compound’s off-target effects on central chemoreceptors?

Design electrophysiological studies using brainstem slices to measure neuronal activity in the medulla oblongata. Compare responses to this compound versus direct CO₂ exposure. Pair with immunohistochemistry to localize PDE III isoforms in chemoreceptor clusters .

Q. What analytical methods are suitable for detecting this compound residues in biological samples?

Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Validate methods per ICH guidelines, including recovery rates (≥85%) and limits of quantification (LOQ ≤1 ng/mL). Cross-reference with veterinary pharmacokinetic data for residue thresholds .

Methodological Resources

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw datasets. Use repositories like Zenodo or Figshare .

- Ethical Compliance : For animal studies, adhere to ARRIVE 2.0 guidelines for reporting .

- Statistical Analysis : Apply mixed-effects models to account for repeated measures in longitudinal respiratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.